3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-16(22-15)17-7-4-10-23-17/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRRVJSCCOAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in SHP2 Inhibitor Research ()
Compounds such as SBI-2128 and SBI-2131 share a benzamide core linked to furan-thiophene or benzothiophene systems. Key differences include:
- Substituent Variations: The target compound’s dimethylamino group contrasts with SBI-2128’s hydroxyl-phenylhydrazone and SBI-2131’s piperidine-carbonyl groups. These differences influence electronic properties and hydrogen-bonding capacity.
- Biological Targets: The SBI series targets oncogenic tyrosine phosphatase SHP2, a key player in leukemia. The dimethylamino group in the target compound may alter selectivity or potency compared to SBI inhibitors, though direct activity data are unavailable .
Table 1: Structural and Functional Comparison
Dimethylamino-Furan Derivatives ()
details compounds like 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline, which share the dimethylamino-furan motif. Key comparisons include:
- Synthetic Routes : The target compound’s furan-thiophene linkage likely requires cross-coupling (e.g., Suzuki-Miyaura), whereas ’s derivatives use hydrogenation and nucleophilic substitution.
Benzamide Variations in Pesticides (–10)
While unrelated to medicinal applications, pesticides like etobenzanid and flutolanil (–9) highlight structural diversity in benzamide derivatives:
- Substituent Complexity : The target compound’s fused heterocycles differ from the chloro-phenyl or trifluoromethyl groups in pesticides, which are optimized for agrochemical stability.
- Bioactivity : Pesticides focus on disrupting fungal or plant pathways, whereas the target compound’s design (given its SHP2-like analogues) may target mammalian enzymes .
Key Research Findings and Implications
- Electronic Effects: The dimethylamino group in the target compound likely enhances solubility and basicity compared to hydroxyl or methoxy substituents in analogues (e.g., SBI-2349 in ) .
- Synthetic Challenges : Thiophene-furan systems may require palladium-catalyzed couplings, as seen in ’s bromophenyl-furan derivatives, posing scalability challenges absent in simpler benzamides .
Data Tables
Table 2: Physicochemical Properties (Inferred from Analogues)
Biological Activity
3-(Dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of dimethylaminobenzamide with thiophene and furan derivatives. The synthesis typically involves:
- Formation of the Benzamide Backbone : Starting with anthranilic acid, the benzamide derivative is formed through nucleophilic substitution.
- Introduction of Thiophene and Furan Moieties : The thiophene and furan components are added via alkylation or coupling reactions.
The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays on A549 lung cancer cells revealed that the compound has an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 10.88 ± 0.82 | Inhibition of tyrosine kinase activity |
| MCF-7 | 15.25 ± 1.05 | Induction of apoptosis via mitochondrial pathway |
Antioxidant Activity
The compound also exhibits antioxidant properties, which can help mitigate oxidative stress in cells. The DPPH assay showed that it scavenges free radicals effectively, contributing to its potential as a therapeutic agent.
| Assay Type | IC50 (μg/mL) | Activity |
|---|---|---|
| DPPH | 37.23 ± 3.76 | Moderate antioxidant activity |
The biological activity of this compound is attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The compound interacts with specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.
Case Studies
Several studies have documented the efficacy of this compound in preclinical settings:
-
Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability in A549 cells after 24 hours.
"The results indicated that this compound effectively inhibited growth in a dose-dependent manner" .
- Molecular Docking Studies : In silico analyses showed strong binding affinity to tyrosine kinase receptors, suggesting a targeted mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
